molecular formula C21H18N2O3 B2516772 N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide CAS No. 942005-70-1

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide

Cat. No. B2516772
CAS RN: 942005-70-1
M. Wt: 346.386
InChI Key: YWKIVGSXJZVDEA-UHFFFAOYSA-N
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Description

“N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide” is a complex organic compound that contains several functional groups, including a furan ring, a quinoline ring, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the quinoline ring, followed by the introduction of the furan ring and the amide group. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), a quinoline ring (a fused ring system with a benzene ring and a pyridine ring), and an amide group (consisting of a carbonyl group (C=O) and a nitrogen atom) .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on its functional groups. The furan ring, for example, is aromatic and can undergo electrophilic aromatic substitution reactions. The amide group can participate in various reactions, such as hydrolysis, reduction, and condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents. The aromatic rings could contribute to its stability and rigidity .

Scientific Research Applications

Antiproliferative Activity

The compound has shown significant antiproliferative activity. For instance, it has been found to exhibit high antiproliferative activity against the cervical (HeLa) cancer cell line . This suggests that it could be potentially used in the development of new anticancer drugs .

Antioxidant Activity

The compound also exhibits antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. This property could make it useful in the development of drugs for diseases caused by oxidative stress .

Fluorescent Dye Molecules

The compound has been used in the synthesis of compounds exhibiting strong fluorescence . Fluorescent dye molecules generally contain a polycyclic fluorophore moiety responsible for the high fluorescence quantum yield. This suggests potential applications in the creation of new laser dyes and biological probes .

Biological Probes

Due to its fluorescent properties, the compound could be used as a biological probe . Biological probes are used in cell biology to detect, identify, and isolate specific target molecules in cells and tissues.

Electrophilic Substitution Reactions

The compound has been subjected to electrophilic substitution reactions . This property could be useful in various chemical synthesis processes .

Synthesis of Thioamide

The compound has been used in the synthesis of thioamide . Thioamides are a group of organic compounds that share a common functional group characterized by the general structure R–CS–NR’R″. They are involved in a variety of chemical reactions, suggesting potential applications in organic synthesis .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Given the presence of a quinoline ring, it’s possible that this compound could intercalate into DNA, similar to other quinoline-based drugs .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Detailed safety data would typically be obtained through experimental studies .

Future Directions

The potential applications and future directions for research on this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c24-20(15-6-2-1-3-7-15)22-17-10-11-18-16(14-17)8-4-12-23(18)21(25)19-9-5-13-26-19/h1-3,5-7,9-11,13-14H,4,8,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKIVGSXJZVDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide

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